molecular formula C20H26N4O3 B2448422 3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034475-56-2

3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2448422
CAS RN: 2034475-56-2
M. Wt: 370.453
InChI Key: VVBMDKKXNCHCDW-UHFFFAOYSA-N
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Description

3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Synthesis

Heterocyclic compounds, including tetrahydrofuran derivatives, are synthesized through catalytic reactions under oxidative carbonylation conditions, yielding various derivatives with potential applications in pharmaceuticals and materials science. The synthesis involves reactions carried out in methanol or acetonitrile/methanol mixtures at elevated temperatures and pressures in the presence of palladium catalysts, resulting in products like cyclopentenone and tetrahydropyridinedione derivatives. These reactions demonstrate the versatility of heterocyclic chemistry in creating complex structures, potentially including compounds like 3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one, and their significance in scientific research applications (Bacchi et al., 2005).

Mannich Reaction in Heterocyclic Synthesis

The Mannich reaction, involving piperidinium derivatives, is used to synthesize complex N,S-containing heterocyclic compounds, demonstrating the application of this reaction in creating biologically relevant structures. Such synthetic approaches may be applicable in the synthesis of compounds like 3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one, showcasing the role of the Mannich reaction in the development of new heterocyclic compounds with potential scientific and therapeutic applications (Dotsenko et al., 2012).

Bioisosteric Replacements in Drug Design

Bioisosteric replacements, such as substituting ester groups with triazole or tetrazole rings, play a crucial role in the design of muscarinic receptor agonists. Such strategies could be relevant in modifying the structure of compounds like 3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one to enhance their biological activity or pharmacokinetic properties, highlighting the importance of bioisosterism in medicinal chemistry (Moltzen et al., 1994).

properties

IUPAC Name

4-(2-methylphenyl)-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14-4-2-3-5-17(14)24-18(21-22-20(24)26)12-15-6-9-23(10-7-15)19(25)16-8-11-27-13-16/h2-5,15-16H,6-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBMDKKXNCHCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

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